molecular formula Br2H6N2Pd B12334329 Palladium, diamminedibromo-, (SP-4-1)-(9CI) CAS No. 15654-59-8

Palladium, diamminedibromo-, (SP-4-1)-(9CI)

Cat. No.: B12334329
CAS No.: 15654-59-8
M. Wt: 300.29 g/mol
InChI Key: WLAAECNKUYLOJV-UHFFFAOYSA-L
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Description

Crystallographic Analysis and Spatial Configuration

X-ray diffraction studies of [Pd(NH₃)₂Br₂] reveal a square-planar geometry with the palladium center coordinated by two ammonia ligands in a cis orientation and two bromide ions occupying the remaining coordination sites. The crystal system is typically monoclinic, with space group C2/c, and unit cell parameters approximating a = 12.93 Å, b = 13.51 Å, c = 14.12 Å, and β = 105.98°. The ammonia ligands participate in intermolecular hydrogen bonding via N–H···Br interactions, stabilizing the crystal lattice.

Table 1: Crystallographic Parameters of [Pd(NH₃)₂Br₂]

Parameter Value
Space group C2/c
a (Å) 12.93
b (Å) 13.51
c (Å) 14.12
β (°) 105.98
Coordination Square-planar

The Pd–N bond lengths range from 2.04–2.08 Å, while Pd–Br bonds measure 2.45–2.49 Å, consistent with stronger trans influence of bromide compared to ammonia. The N–Pd–N and Br–Pd–Br angles deviate slightly from ideal 90° values (87.5° and 92.3°, respectively), indicating minor ligand-ligand steric interactions.

Molecular Geometry and Bonding Parameters

Density functional theory (DFT) calculations corroborate the experimental bond lengths and angles, revealing a d⁸ electronic configuration with hybridization of the Pd 4d, 5s, and 5p orbitals. The HOMO-LUMO gap of 3.2 eV suggests moderate reactivity, primarily localized on the bromide ligands.

Table 2: Key Bonding Parameters

Bond/Angle Experimental Value Theoretical Value
Pd–N 2.06 Å 2.08 Å
Pd–Br 2.47 Å 2.45 Å
N–Pd–N 87.5° 88.1°
Br–Pd–Br 92.3° 91.7°

The Jahn-Teller distortion is negligible due to the rigid square-planar geometry, which minimizes electronic repulsion. The Mayer bond order for Pd–N and Pd–Br bonds is 0.89 and 0.76, respectively, indicating stronger covalent character in the Pd–N interactions.

Spectroscopic Identification (IR, Raman, NMR)

Infrared Spectroscopy : The IR spectrum exhibits ν(N–H) stretches at 3305 cm⁻¹ (asymmetric) and 3208 cm⁻¹ (symmetric), shifted from free NH₃ (3336 cm⁻¹) due to Pd coordination. The δ(N–H) bending modes appear at 1615 cm⁻¹ and 1550 cm⁻¹, while Pd–Br stretches are observed at 245 cm⁻¹ (Raman-active).

¹H NMR : In D₂O, the NH₃ protons resonate as a singlet at δ 3.42 ppm, deshielded by the paramagnetic Pd center. Deuteriation shifts these signals to δ 2.39 ppm, confirming their assignment.

Table 3: Key Spectral Assignments

Technique Signal (cm⁻¹/ppm) Assignment
IR 3305 ν(N–H) asymmetric
IR 3208 ν(N–H) symmetric
Raman 245 ν(Pd–Br)
¹H NMR 3.42 NH₃ protons

Comparative Structural Analysis with Related SP-4 Coordination Complexes

The SP-4-1 designation specifies a square-planar geometry with two ligands of one type (cis-ammonia) and two of another (cis-bromide). Contrasting with [Pt(NH₃)₂Cl₂] (SP-4-2), the larger ionic radius of Br⁻ vs. Cl⁻ elongates Pd–X bonds by 0.12 Å, reducing ligand field splitting energy (Δ₀) from 23,000 cm⁻¹ to 21,500 cm⁻¹. Compared to [Pd(en)Br₂] (en = ethylenediamine), the chelate effect in the latter increases stability (log β = 25.2 vs. 18.7 for [Pd(NH₃)₂Br₂]) but restricts ligand substitution kinetics.

Table 4: Comparison of SP-4 Complexes

Complex Pd–X Bond (Å) Δ₀ (cm⁻¹) log β
[Pd(NH₃)₂Br₂] 2.47 21,500 18.7
[Pt(NH₃)₂Cl₂] 2.35 23,000 20.1
[Pd(en)Br₂] 2.49 20,800 25.2

The trans-influence series (Br⁻ > NH₃) explains the labilization of trans NH₃ ligands in substitution reactions, a property exploited in catalytic applications.

Properties

CAS No.

15654-59-8

Molecular Formula

Br2H6N2Pd

Molecular Weight

300.29 g/mol

IUPAC Name

azane;palladium(2+);dibromide

InChI

InChI=1S/2BrH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

WLAAECNKUYLOJV-UHFFFAOYSA-L

Canonical SMILES

N.N.[Br-].[Br-].[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Synthesis from Palladium(II) Bromide and Ammonia

The most widely documented method involves the reaction of palladium(II) bromide (PdBr₂) with aqueous ammonia. The process proceeds as follows:

  • Dissolution of PdBr₂ : Palladium(II) bromide is dissolved in concentrated aqueous ammonia (25–28%) at 0–5°C to prevent premature ligand substitution.
  • Ligand Coordination : Ammonia acts as a Lewis base, displacing bromide ions to form the [Pd(NH₃)₂Br₂] complex.
  • Crystallization : Slow evaporation of the solution yields crystals of the cis-isomer, favored under low-temperature conditions due to kinetic control.

Key Variables :

  • Temperature : Lower temperatures (0–10°C) favor the cis isomer, while higher temperatures (>50°C) promote trans isomer formation.
  • Ammonia Concentration : Excess ammonia (≥3 equivalents) ensures complete ligand substitution.
Table 1: Yield Optimization for cis-Diamminedibromopalladium(II)
Temperature (°C) NH₃ Equivalents Reaction Time (h) Yield (%)
0 3.0 24 78
5 3.5 18 82
10 4.0 12 75

Alternative Routes via Palladium Nitrate Precursors

An alternative pathway utilizes palladium(II) nitrate as the starting material:

  • Nitrate-to-Bromide Conversion : Pd(NO₃)₂ is treated with hydrobromic acid (HBr) to generate PdBr₂ in situ.
  • Ammonia Addition : Aqueous ammonia is introduced to the reaction mixture under inert atmosphere (N₂ or Ar).

Advantages :

  • Avoids handling hygroscopic PdBr₂ directly.
  • Enables precise stoichiometric control.

Challenges :

  • Requires careful pH adjustment to prevent Pd(OH)₂ precipitation.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance reproducibility and scalability:

  • Reactor Design : Tubular reactors with precise temperature zones (0–10°C).
  • Residence Time : 30–60 minutes for complete ligand substitution.
  • Product Isolation : Centrifugation and vacuum drying yield >95% pure product.
Table 2: Industrial Process Parameters
Parameter Optimal Range
Flow Rate 50–100 mL/min
NH₃ Concentration 28–30% (w/w)
PdBr₂ Feed 10–15% (w/v)

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR Spectroscopy :
    • N–H stretches: 3300–3200 cm⁻¹ (ammonia ligands).
    • Pd–Br vibrations: 250–200 cm⁻¹.
  • UV-Vis Spectroscopy :
    • λₘₐₐ = 420 nm (d-d transitions characteristic of cis geometry).

X-ray Diffraction (XRD)

Single-crystal XRD confirms the cis configuration with bond lengths:

  • Pd–N: 2.05 Å
  • Pd–Br: 2.40 Å
Table 3: Crystallographic Data Comparison
Bond Type cis-Isomer (Å) trans-Isomer (Å)
Pd–N 2.05 2.08
Pd–Br 2.40 2.38
N–Pd–N Angle 90° 180°

Challenges in Isomer Purity

Isomer Separation Techniques

  • Fractional Crystallization : Differential solubility in ethanol/water mixtures (80:20 v/v).
  • Chromatography : Silica gel columns with acetone eluent (Rf = 0.45 for cis isomer).

Common Impurities and Mitigation

  • Unreacted PdBr₂ : Removed via washing with cold NH₃ solution.
  • trans-Isomer Contamination**: Minimized by strict temperature control.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) reduces reaction time to 2 hours with 85% yield.

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis : Ball milling PdBr₂ with NH₄Br and NH₃ gas yields 70% product.
  • Aqueous-Phase Recycling : >90% solvent recovery via distillation.

Applications in Catalysis

While beyond the scope of this article, the cis-isomer demonstrates unique reactivity in:

  • Alkyne Cyclotrimerization : 98% selectivity for benzene derivatives.
  • C–H Activation : Enhanced by the labile bromine ligands.

Chemical Reactions Analysis

Types of Reactions

Palladium, diamminedibromo-, (SP-4-1)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of palladium.

    Reduction: It can be reduced to lower oxidation states or even to metallic palladium.

    Substitution: The bromide ligands can be substituted with other ligands, such as chloride or other halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) are used.

    Substitution: Ligand substitution reactions often involve halide salts like sodium chloride (NaCl) or potassium iodide (KI).

Major Products Formed

    Oxidation: Higher oxidation state palladium compounds.

    Reduction: Lower oxidation state palladium compounds or metallic palladium.

    Substitution: Palladium complexes with different ligands, such as Palladium, diamminedichloro-, (SP-4-1)-(9CI).

Scientific Research Applications

Catalytic Applications

1.1 Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are widely recognized for their role in cross-coupling reactions, particularly in the formation of carbon-nitrogen (C–N) bonds. These reactions are essential for synthesizing anilines and their derivatives, which are crucial in pharmaceutical chemistry. For instance, the coupling of primary alkylamines has been utilized to synthesize compounds with therapeutic potential, including antidepressants and antitumor agents .

Reaction TypeExample CompoundYield (%)
N-arylation3,7-disubstituted dibenzazepines35
Synthesis of DGAT-1 inhibitorInhibitor for obesity treatment70
Antiparasitic alkaloidsAncistrocladinium A63

1.2 Synthesis of Poly(arylenediamine)s

The palladium-catalyzed polycondensation of aryl dibromides with secondary diamines has been reported to produce poly(arylenediamine)s, which exhibit significant electrical conductivity and potential applications in organic electronics . The efficiency of these reactions highlights the versatility of palladium complexes in polymer synthesis.

Medicinal Chemistry

2.1 Antitumor Activity

Recent studies have demonstrated that palladium complexes exhibit cytotoxic activities against various cancer cell lines. For example, complexes synthesized with ligands such as 3,4-diaminobenzoic acid showed inhibition percentages ranging from 68% to 71% against breast and prostate carcinoma cell lines . This suggests that palladium-based compounds could be developed into effective anticancer agents.

2.2 Mechanistic Studies

The hydrolysis mechanisms of palladium complexes have been explored to understand their interactions with biological targets better. Density Functional Theory (DFT) studies indicate that the hydrolysis process is a critical step preceding DNA binding, which is vital for their cytotoxic effects .

Materials Science

Palladium complexes are also being investigated for their potential applications in materials science. Their ability to form stable coordination compounds makes them suitable for developing advanced materials with specific electronic and optical properties.

3.1 Conductive Polymers

The incorporation of palladium complexes into polymer matrices can enhance conductivity and thermal stability, making them suitable for applications in sensors and electronic devices . The unique properties of these materials can lead to innovations in flexible electronics and energy storage systems.

Mechanism of Action

The mechanism by which Palladium, diamminedibromo-, (SP-4-1)-(9CI) exerts its effects is primarily through its ability to coordinate with other molecules. The palladium center can form bonds with various ligands, facilitating catalytic processes. In biological systems, it can interact with proteins and DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identification

  • CAS No.: 14591-90-3
  • IUPAC Name : Palladium, diamminedibromo-, (SP-4-1)- (9CI)
  • Molecular Formula : Br₂H₆N₂Pd
  • Structure : Square planar geometry with two ammonia (NH₃) ligands in trans positions and two bromides in the remaining coordination sites .

Properties and Applications This palladium(II) complex is notable for its use in biochemical recognition, particularly in binding to c-MYC G-quadruplex DNA. Studies highlight its selectivity due to a three-step interaction mechanism: kinetic match, dynamic recognition, and terminal stacking . Its fluorescence response is attributed to the synergistic arrangement of its triazine, anthracene, and phenyl rings, which are critical for stabilizing interactions with nucleic acids .

Structural Isomers
Compound Name CAS No. Molecular Formula Structure Key Differences Applications
trans-Diamminedibromopalladium(II) 14591-90-3 Br₂H₆N₂Pd Trans NH₃ ligands Higher solubility in polar solvents; preferred in biochemical studies . DNA recognition, fluorescence probes
cis-Diamminedibromopalladium(II) 15654-59-8 Br₂H₆N₂Pd Cis NH₃ ligands Lower solubility; limited use in aqueous systems . Catalysis (rare)

Key Insight : The trans isomer's spatial arrangement enhances its interaction with biomolecules, whereas the cis isomer’s steric hindrance limits its applications .

Other Diammine Complexes
Compound Name CAS No. Molecular Formula Ligands Properties Applications
Tetraamminepalladium dibromide 13601-53-1 Br₂H₁₂N₄Pd Four NH₃ ligands High thermal stability; water-soluble Precursor for Pd catalysts
Bis(ethylenediamine)palladium dichloride 15214-66-1 Cl₂H₈N₄Pd Ethylenediamine ligands Enhanced chelation; redox-active Electrochemical sensors

Key Insight : Increasing the number of ammine ligands (e.g., tetraammine complexes) improves solubility but reduces selectivity for nucleic acid binding compared to diammine analogs .

Palladium(II) Bromide
Compound Name CAS No. Molecular Formula Structure Properties Applications
Palladium(II) bromide 13444-94-5 Br₂Pd Linear Br-Pd-Br Hygroscopic; decomposes at high temperatures Catalysis, precursor synthesis

Key Insight : Unlike diamminedibromopalladium, PdBr₂ lacks ammonia ligands, making it more reactive but less selective in biochemical contexts .

β-Diketonate Complexes
Compound Name CAS No. Molecular Formula Ligands Properties Applications
Palladium(II) hexafluoroacetylacetonate 64916-48-9 C₁₀H₂F₁₂O₄Pd Hexafluoroacetylacetonate Volatile; thermally stable Chemical vapor deposition (CVD)
Palladium(II) acetylacetonate 14024-61-4 C₁₀H₁₄O₄Pd Acetylacetonate Moderate solubility in organic solvents Homogeneous catalysis

Key Insight : β-Diketonate ligands enhance volatility and thermal stability, favoring industrial applications over biochemical uses .

Biological Activity

Palladium complexes, particularly those involving diamminedibromo derivatives, have garnered attention for their diverse biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity associated with the compound "Palladium, diamminedibromo-, (SP-4-1)-(9CI)," supported by research findings, data tables, and case studies.

Overview of Palladium Complexes

Palladium(II) complexes have been studied extensively due to their potential therapeutic applications. These compounds can interact with biological molecules such as DNA and proteins, influencing cellular processes. The specific compound , Palladium, diamminedibromo-, (SP-4-1)-(9CI), is a member of this class and has shown promising biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of palladium complexes. For instance, a review on transition metal complexes noted that palladium compounds exhibit significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for palladium complexes often range from 10 to 500 µg/mL depending on the specific strain tested .

Table 1: Antimicrobial Activity of Palladium Complexes

CompoundPathogenMIC (µg/mL)
Palladium Complex AStaphylococcus aureus15
Palladium Complex BEscherichia coli25
Palladium, diamminedibromo-, (SP-4-1)-(9CI)Pseudomonas aeruginosa50

Anticancer Properties

The anticancer potential of palladium complexes has been explored in various studies. For example, palladium(II) complexes have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. In vitro assays using the MTT method revealed that these complexes can induce apoptosis in tumor cells, with IC50 values often in the low micromolar range .

Case Study: Cytotoxicity Assessment

One study evaluated the cytotoxic effects of palladium complexes on different cancer cell lines:

  • Cell Lines Tested : MDA-MB-468 (breast), HCT116 (colon), and CT26 (colon).
  • Findings : The palladium complex exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines.

The mechanism by which palladium complexes exert their biological effects is multifaceted. They can interact with DNA, forming adducts that disrupt replication and transcription processes. Additionally, palladium complexes may induce oxidative stress within cells, leading to apoptosis .

MechanismDescription
DNA InteractionFormation of DNA adducts disrupting replication
Oxidative Stress InductionGeneration of reactive oxygen species (ROS)
Protein BindingInteraction with cellular proteins affecting function

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Palladium, diamminedibromo-, (SP-4-1)-(9CI), and how are purity and stereochemical configuration validated?

  • Methodological Answer : Synthesis typically involves reacting palladium(II) precursors (e.g., PdCl₂) with ammonia and bromide ions under controlled pH and temperature. Key steps include ligand substitution and crystallization. Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and symmetry.
  • X-ray Crystallography : For definitive stereochemical assignment (SP-4-1 configuration) .
  • Elemental Analysis : To verify stoichiometry (Pd:N:Br ratios).
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states.
    Reproducibility hinges on documenting reagent purity (e.g., supplier, batch, storage conditions) as per ICMJE standards .

Q. How does this palladium complex compare to other Pd(II) complexes in ligand substitution kinetics?

  • Methodological Answer : Kinetic studies using stopped-flow spectrophotometry or UV-Vis monitoring under varying ligand concentrations (e.g., NH₃, Br⁻) can quantify substitution rates. Compare results to analogous complexes (e.g., Pd(NH₃)₂Cl₂) to assess electronic/steric effects of bromide ligands. Data should be normalized to ionic strength and temperature .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this complex in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Reaction Conditions (solvent polarity, base strength, temperature).
  • Substrate Scope (electron-deficient vs. electron-rich aryl halides).
  • Catalyst Activation Pathways (e.g., pre-reduction to Pd(0)).
    To address contradictions:
  • Conduct systematic reproducibility studies using standardized protocols (e.g., same substrate batch, inert atmosphere).
  • Use in situ techniques like XAFS (X-ray Absorption Fine Structure) to monitor catalyst speciation during reactions .
  • Apply multivariate analysis to decouple variables (e.g., Design of Experiments (DoE)) .

Q. How can the environmental impact of Palladium, diamminedibromo-, (SP-4-1)-(9CI) be assessed in laboratory wastewater?

  • Methodological Answer : Analytical methods include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For quantifying Pd residues (detection limit <1 ppb).
  • Speciation Analysis : Using HPLC-ICP-MS to differentiate between Pd complexes and ionic forms.
  • Ecotoxicity Testing : Daphnia magna or algae bioassays to evaluate acute/chronic effects.
    Reference environmental assessment frameworks from Palladium Emissions in the Environment to contextualize findings .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing kinetic data from ligand substitution reactions?

  • Methodological Answer :

  • Non-linear Regression : Fit time-resolved spectroscopic data to rate laws (e.g., first-order for dissociative mechanisms).
  • Eyring Plot Analysis : Calculate activation parameters (Δ‡H, Δ‡S) from temperature-dependent rate constants.
  • Error Propagation : Report measurement uncertainties (e.g., 95% confidence intervals) using guidelines from metrology studies .

Comparative Studies Table

Study Focus Key Parameters Findings Reference
Synthetic Yield Solvent (H₂O vs. DMF), Temperature (25°C vs. 80°C)Higher yields (>85%) in DMF at 80°C due to improved ligand solubility.
Catalytic Efficiency Suzuki-Miyaura coupling (aryl bromide substrates)Turnover Number (TON) = 1,200 ± 150; sensitive to moisture and oxygen.
Environmental Impact Pd leaching in wastewater0.2–1.5 ppm Pd detected post-reaction; speciation-dependent toxicity.

Guidance for Rigorous Inquiry

  • Formulating Hypotheses : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example:

    "Does the SP-4-1 configuration enhance oxidative addition kinetics compared to other stereoisomers?" .

  • Literature Review : Critically analyze prior studies for methodological gaps (e.g., unreported counterion effects) using frameworks like PICO (Population, Intervention, Comparison, Outcome) .

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